molecular formula C28H38O11 B1248819 Bruceanol H

Bruceanol H

Cat. No. B1248819
M. Wt: 550.6 g/mol
InChI Key: OFEQMSZQMBVXLR-BWLCXNNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceanol H is a natural product found in Brucea antidysenterica with data available.

Scientific Research Applications

Cytotoxicity Studies

Bruceanol H, along with other bruceanols, has been studied for its cytotoxic properties. In particular, research on Bruceanol H isolated from Brucea antidysenterica has demonstrated significant cytotoxicity against neoplastic cell lines. For example, Bruceanol H showed notable cytotoxic effects against the COLO-205 and KB cell lines, with ED50 values of 0.44 and 0.55 microM, respectively, indicating its potential as an anti-cancer agent (Imamura et al., 1995).

Antitumor Activity

Bruceanols, including Bruceanol H, are part of a larger group of compounds that have been explored for their antitumor activity. Bruceantin, another compound isolated from Brucea antidysenterica, has been studied for its activity against various types of cancer, including leukemia, lymphoma, and myeloma. These studies have revealed the potential of these compounds in inducing apoptosis and interfering with tumor growth, suggesting a broader scope of antitumor applications for bruceanols (Cuendet & Pezzuto, 2004).

Anti-infective Properties

Some studies have also highlighted the potential of Bruceanol B, a related compound, in inhibiting the trafficking of viral glycoprotein in virus-infected cells. While this research does not directly involve Bruceanol H, it suggests that compounds within the same family may have broader bioactivities, including anti-infective properties (Lee et al., 2011).

Wound Healing and Antibacterial Activities

Research on Brucea antidysenterica, the source of Bruceanol H, has also demonstrated wound healing and antibacterial activities. Although this study does not specifically focus on Bruceanol H, it underscores the medicinal potential of compounds derived from this plant (Wolde et al., 2022).

properties

Product Name

Bruceanol H

Molecular Formula

C28H38O11

Molecular Weight

550.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9R,11S,13S,14S,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate

InChI

InChI=1S/C28H38O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h8,11,13-16,18-21,23,29,31,33H,7,9-10H2,1-6H3/b12-8+/t13-,14+,15+,16-,18-,19-,20-,21-,23+,26+,27-,28+/m1/s1

InChI Key

OFEQMSZQMBVXLR-BWLCXNNMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O

Canonical SMILES

CC1CC(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O

synonyms

bruceanol H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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